Albuvirtide

Description

Context of HIV-1 Entry and Membrane Fusion Mechanisms

The entry of HIV-1 is a cascade of molecular interactions. The viral envelope glycoprotein (B1211001), specifically the gp120 subunit, first binds to the primary receptor on the host cell, the CD4 molecule. nih.gov This initial binding triggers a conformational change in gp120, exposing a binding site for a secondary receptor, known as a coreceptor. wikipedia.org These coreceptors are typically the chemokine receptors CCR5 or CXCR4. patsnap.com

The interaction with the coreceptor induces further dramatic conformational changes in the envelope glycoprotein, particularly in the gp41 subunit. nih.gov This structural rearrangement is the linchpin of the fusion process, unleashing the fusogenic potential of gp41 and driving the merging of the viral and host cell membranes. nih.gov The process is energetically favorable but faces high kinetic barriers, which are overcome by the energy released during these protein refolding events. encyclopedia.pub The fusion likely proceeds through a series of steps, including the formation of a pre-hairpin intermediate, a hemifusion stalk, and finally, a fusion pore through which the viral contents are released into the cell. nih.govencyclopedia.pub

Role of HIV-1 gp41 Glycoprotein in Viral Entry

The gp41 transmembrane glycoprotein is the engine of HIV-1 membrane fusion. elsevierpure.com While gp120 is responsible for receptor binding, gp41 executes the fusion process itself. nih.gov Synthesized as part of a larger precursor protein called gp160, gp41 is non-covalently associated with gp120 on the mature virion. nih.gov

Upon receptor and coreceptor binding by gp120, gp41 undergoes a significant structural transformation. wikipedia.org Key regions within gp41, known as the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2), play a critical role. wikipedia.org Initially, the N-terminal fusion peptide of gp41 is inserted into the target cell membrane, creating a pre-hairpin intermediate structure that bridges the viral and cellular membranes. nih.gov Subsequently, the HR2 region folds back to interact with the HR1 region, forming a highly stable six-helix bundle (6-HB). nih.gov This folding process pulls the two membranes into close proximity, facilitating their merger and the formation of a fusion pore. nih.gov The C-terminal tail of gp41 is also involved in later stages of the viral life cycle, including viral assembly and budding. redalyc.org

Classification of Antiviral Agents: Focus on Fusion Inhibitors

Antiviral drugs are broadly classified based on the stage of the viral life cycle they inhibit. nih.govnih.gov These can include agents that block viral attachment, entry, reverse transcription, integration, protease activity, or viral release. nih.gov

Fusion inhibitors, also known as entry inhibitors, are a specific class of antiviral drugs that prevent the virus from entering the host cell. wikipedia.org This class of drugs interferes with the binding, fusion, and entry of a virion into a human cell. wikipedia.org By blocking this initial step in the HIV replication cycle, these agents can effectively slow the progression of the infection. wikipedia.org

Fusion inhibitors can be further categorized based on their specific molecular targets. Some, like maraviroc, are CCR5 receptor antagonists that block the interaction between the viral gp120 and the host cell coreceptor. guidelines.org.audrugbank.com Others, like Albuvirtide and its predecessor Enfuvirtide (B549319), target the gp41 glycoprotein directly. patsnap.comdrugbank.com These peptide-based inhibitors are designed to mimic a segment of the gp41 protein and bind to it, thereby preventing the conformational changes necessary for membrane fusion. patsnap.comnih.gov

Historical Development of Peptide-Based Fusion Inhibitors

The development of peptide-based fusion inhibitors stems from the understanding of the gp41-mediated fusion process. Early research in the 1990s revealed that peptides derived from HIV envelope sequences could possess antiviral activity. nih.gov The discovery that peptides corresponding to the HR2 region of gp41 could inhibit viral fusion by binding to the HR1 region and preventing the formation of the six-helix bundle was a pivotal moment. mdpi.com

This led to the development of the first FDA-approved HIV fusion inhibitor, Enfuvirtide (also known as T-20 or Fuzeon), in 2003. mdpi.comnih.gov Enfuvirtide is a 36-amino acid synthetic peptide that mimics the HR2 domain of gp41. nih.gov While effective, Enfuvirtide's clinical use has been limited by its relatively low potency and short half-life, requiring twice-daily injections. mdpi.com

Subsequent research focused on developing second-generation fusion inhibitors with improved pharmacokinetic profiles and efficacy against Enfuvirtide-resistant strains. nih.gov This led to the creation of drugs like Sifuvirtide and, notably, this compound. nih.gov this compound was engineered to overcome the limitations of earlier peptide inhibitors. A key modification is the conjugation of the peptide to human serum albumin via a 3-maleimidopropionic acid (MPA) linker. patsnap.comfrontierbiotech.com This albumin binding significantly extends the drug's half-life in the bloodstream, allowing for less frequent administration. patsnap.com

Research Findings on this compound

Clinical research has demonstrated the efficacy of this compound in treatment-experienced HIV-1 patients. The TALENT study, a Phase 3 clinical trial, was instrumental in evaluating its performance.

| Efficacy Endpoint | This compound + Lopinavir/Ritonavir Group | WHO-Recommended Second-Line Regimen Group |

|---|---|---|

| Proportion of patients with HIV-1 RNA < 50 copies/mL | 80.4% firstwordpharma.comnih.gov | 66.0% firstwordpharma.comnih.gov |

| Median change in CD4+ T-cell count from baseline (cells/μL) | 120.5 nih.gov | 150.3 nih.gov |

The TALENT study was a randomized, controlled, open-label, non-inferiority trial. nih.gov The results at 48 weeks showed that the this compound-containing regimen was non-inferior to the standard second-line therapy in suppressing viral load. firstwordpharma.comnih.gov Furthermore, the study highlighted a favorable renal safety profile for the this compound group compared to the control group which contained tenofovir (B777) disoproxil fumarate (B1241708). firstwordpharma.comnih.gov

| Mutation Type | This compound Group | NRTI Group |

|---|---|---|

| gp41 Resistance Mutations | 0 patients nih.gov | Not Applicable |

| NRTI Resistance Mutations | 1 patient (M41L, T215F) nih.gov | 3 patients (M184V, M41LM, K70KR) nih.gov |

| NNRTI Resistance Mutations | 0 patients | 1 patient (Y181C, H221Y) nih.gov |

| Major Protease Inhibitor Mutations | 0 patients | 1 patient (I50V, V82A) nih.gov |

Importantly, in patients who experienced virologic failure, no resistance mutations in the gp41 gene were detected in the this compound group. nih.gov This suggests a high genetic barrier to resistance for this compound.

Structure

2D Structure

Properties

CAS No. |

1417179-66-8 |

|---|---|

Molecular Formula |

C204H306N54O72 |

Molecular Weight |

4667 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C204H306N54O72/c1-17-100(12)166(200(325)240-128(51-66-163(289)290)180(305)232-127(50-65-162(287)288)185(310)253-143(93-259)199(324)238-120(43-56-147(209)266)181(306)248-139(86-149(211)268)191(316)234-119(42-55-146(208)265)176(301)227-117(40-53-144(206)263)174(299)229-121(44-59-156(275)276)177(302)225-114(33-24-26-69-205)172(297)247-138(85-148(210)267)192(317)237-123(46-61-158(279)280)178(303)228-118(41-54-145(207)264)175(300)230-124(47-62-159(281)282)182(307)242-131(78-97(6)7)187(312)241-130(170(214)295)77-96(4)5)255-197(322)133(80-99(10)11)244-183(308)126(49-64-161(285)286)236-190(315)137(84-108-92-217-95-223-108)251-201(326)168(102(14)19-3)256-196(321)132(79-98(8)9)243-173(298)115(34-25-27-70-218-153(272)94-330-76-75-329-74-72-219-152(271)68-73-258-154(273)57-58-155(258)274)239-203(328)169(103(15)260)257-198(323)134(81-105-36-38-109(262)39-37-105)245-193(318)140(87-150(212)269)249-194(319)141(88-151(213)270)252-202(327)167(101(13)18-2)254-186(311)129(52-67-164(291)292)233-171(296)116(35-28-71-220-204(215)216)226-195(320)142(89-165(293)294)250-189(314)136(83-107-91-222-113-32-23-21-30-111(107)113)246-184(309)125(48-63-160(283)284)231-179(304)122(45-60-157(277)278)235-188(313)135(224-104(16)261)82-106-90-221-112-31-22-20-29-110(106)112/h20-23,29-32,36-39,57-58,90-92,95-103,114-143,166-169,221-222,259-260,262H,17-19,24-28,33-35,40-56,59-89,93-94,205H2,1-16H3,(H2,206,263)(H2,207,264)(H2,208,265)(H2,209,266)(H2,210,267)(H2,211,268)(H2,212,269)(H2,213,270)(H2,214,295)(H,217,223)(H,218,272)(H,219,271)(H,224,261)(H,225,302)(H,226,320)(H,227,301)(H,228,303)(H,229,299)(H,230,300)(H,231,304)(H,232,305)(H,233,296)(H,234,316)(H,235,313)(H,236,315)(H,237,317)(H,238,324)(H,239,328)(H,240,325)(H,241,312)(H,242,307)(H,243,298)(H,244,308)(H,245,318)(H,246,309)(H,247,297)(H,248,306)(H,249,319)(H,250,314)(H,251,326)(H,252,327)(H,253,310)(H,254,311)(H,255,322)(H,256,321)(H,257,323)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H4,215,216,220)/t100-,101-,102-,103+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,166-,167-,168-,169-/m0/s1 |

InChI Key |

DJIGFNCGXOAXOW-WTPNCWHFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |

Origin of Product |

United States |

Molecular Mechanism of Albuvirtide Action

Direct Interaction with HIV-1 gp41 Envelope Glycoprotein (B1211001)

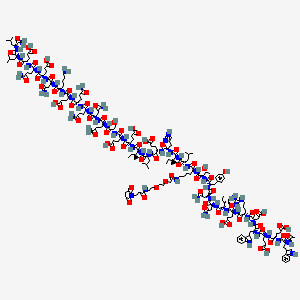

The HIV-1 envelope glycoprotein complex, composed of gp120 and gp41 subunits, is essential for viral attachment and entry. Albuvirtide's primary target is the gp41 transmembrane subunit, a class I fusion protein that undergoes significant conformational rearrangements to facilitate the fusion of viral and cellular membranes.

This compound is a peptide that has been shown to bind specifically to the N-terminal heptad repeat (NHR), also known as HR1, domain of the HIV-1 gp41 ectodomain patsnap.compatsnap.commdpi.com. This binding is critical because the NHR region plays a pivotal role in the subsequent refolding events that lead to viral fusion. By occupying this domain, this compound directly interferes with the structural integrity and functional progression of gp41.

Inhibition of Six-Helix Bundle (6-HB) Formation

A hallmark of HIV-1 entry is the formation of a stable six-helix bundle (6-HB) structure by the gp41 ectodomain. This structure is essential for bringing the viral and cellular membranes into close proximity, thereby mediating fusion. This compound's mechanism directly targets and prevents the assembly of this critical structure.

The transition of gp41 from its pre-fusion state to the 6-HB conformation represents the fusion-active state. By inhibiting the formation of the 6-HB, this compound effectively blocks these essential conformational changes in gp41 patsnap.compatsnap.comnih.govplos.orgnih.govfrontiersin.org. This prevents the refolding of gp41 into the hairpin conformation that is required to bridge the viral and cellular membranes nih.govmdpi.com.

Prevention of Viral-Cellular Membrane Fusion

Table 1: Inhibition of HIV-1 Fusion by Peptide Inhibitors

| Inhibitor | IC50 (nM) | Source |

| This compound (ABT) | 1.27 | plos.org |

| C34 | 3.86 | plos.org |

| Enfuvirtide (B549319) (T20) | 56.22 | plos.org |

Table 2: In Vivo Half-Life of this compound and Related Peptides

| Compound | Species/Route | Half-life | Comparison (Unmodified) | Source |

| This compound | Rats (IV) | 25.8 hours | 1.67 hours | researchgate.netnih.gov |

| This compound | Monkeys (IV) | 102.4 hours | 10.89 hours | researchgate.netnih.gov |

| This compound | Humans (IV) | 10-13 days | N/A | hiv.govmednexus.orgresearchgate.net |

Table 3: Activity of this compound Against HIV-1 Variants

| Characteristic | This compound (ABT) | Source |

| Activity against T20-resistant variants | Highly effective | researchgate.netnih.govplos.orgnih.gov |

| Activity against Subtypes A, B, C | Potent inhibitory activity | researchgate.netnih.govplos.orgnih.govfrontiersin.org |

| Activity against CRF07_BC, CRF01_AE | Potent inhibitory activity | researchgate.netnih.govplos.orgnih.govfrontiersin.org |

Arrest of HIV-1 Entry into Host CD4+ T Cells

The initial stage of HIV-1 infection involves the virus binding to the host cell. The viral surface glycoprotein gp120 first attaches to the CD4 receptor on the surface of CD4+ T cells frontiersin.org. Following this primary binding, the virus engages with a co-receptor, typically CCR5 or CXCR4, which triggers a conformational change in the viral envelope glycoproteins frontiersin.orgpatsnap.com. This conformational shift exposes the fusion peptide of the gp41 transmembrane protein, initiating the process of membrane fusion nih.gov.

This compound intervenes at this critical juncture. As a peptide mimetic of a segment of the HIV-1 gp41 protein, this compound binds to the heptad repeat 1 (HR1) domain of gp41 patsnap.comnih.govpatsnap.com. By binding to HR1, this compound effectively blocks the necessary conformational changes in gp41 that are essential for bringing the viral and cellular membranes into close proximity and facilitating their fusion patsnap.com. This action preempts the entry of the viral RNA into the host cell, thereby arresting the infection process before it can begin patsnap.compatsnap.com.

Dominant-Negative Mechanism of Fusion Inhibition

The fusion of the viral and host cell membranes is a complex process orchestrated by the gp41 protein. After the initial binding and co-receptor engagement, gp41 undergoes a series of structural rearrangements. The N-terminal heptad repeat (NHR) region of gp41 first folds into an alpha-helical structure, and subsequently, the C-terminal heptad repeat (CHR) region folds and docks into a hydrophobic pocket on the NHR, forming a stable, six-helix bundle (6-HB) structure frontiersin.orgnih.govplos.orgnih.govnih.gov. This 6-HB formation is the final step that drives the fusion of the viral and cellular membranes frontiersin.orgnih.govplos.orgnih.govnih.gov.

This compound functions through a dominant-negative mechanism to inhibit the formation of this critical 6-HB structure frontiersin.orgplos.orgnih.govnih.govresearchgate.net. It competitively binds to the NHR of gp41, forming a stable alpha-helical conformation with the target sequence plos.orgnih.govnih.govresearchgate.net. By occupying the binding sites on the NHR, this compound prevents the CHR region of gp41 from docking and forming the functional 6-HB. This disruption of the 6-HB assembly effectively halts the fusion process, acting as a dominant-negative inhibitor by interfering with the proper folding and assembly of the viral fusion machinery frontiersin.orgplos.orgnih.govnih.gov.

Compared to enfuvirtide (T-20), another fusion inhibitor that also targets gp41, this compound has demonstrated potent inhibitory activity across a broad spectrum of HIV-1 subtypes and is also effective against HIV-1 variants that have developed resistance to enfuvirtide plos.orgnih.govresearchgate.netfrontierbiotech.com. This broader activity and efficacy against resistant strains highlight this compound's significant potential in managing HIV infection.

Table 1: Comparative Antiviral Activity of this compound and Enfuvirtide (T-20) Against HIV-1 Subtypes

| HIV-1 Subtype | This compound IC50 (nM) | Enfuvirtide (T-20) IC50 (nM) |

| Subtype A | 0.5 - 6.3 | 14.47 |

| Subtype B | 0.5 - 27.41 | 214.04 |

| Subtype C | 0.5 - 2.92 | 55.18 |

| HXB2 Env-mediated cell-cell fusion | 1.27 | 56.22 |

| NL4-3 Env-pseudotyped virus entry | 2.19 | 70.74 |

Note: IC50 values are presented as ranges or specific values derived from various studies. Data compiled from multiple sources plos.orgnih.govfrontierbiotech.com.

Table 2: Viral Load Reduction in Clinical Studies with this compound

| Study Description | This compound Dose | Viral Load Reduction (log10 copies/mL) | Percentage Suppressed (<50 copies/mL) |

| Phase I, single-dose escalation (untreated) | 160 mg | 0.68 (average) | 83% |

| Phase I, single-dose escalation (untreated) | 320 mg | 1.05 (average) | 100% |

| Phase III (TALENT study, treatment-experienced) | Unspecified | N/A | 80.4% (at 48 weeks) |

| 7-week trial (combination with LPV/r) | 160 mg | 1.9 (median range) | 11.1% (at 7 weeks) |

| 7-week trial (combination with LPV/r) | 320 mg | 2.2 (median range) | 55.6% (at 7 weeks) |

Note: Data reflects findings from different study phases and designs. Viral load suppression percentages are specific to the study's endpoint. Data compiled from multiple sources aidsmap.comaidsmap.comresearchgate.net.

Peptide Design and Engineering Principles of Albuvirtide

Derivation from Reference Peptide Sequences (e.g., C34)

Albuvirtide is engineered based on the C34 peptide sequence, a well-characterized inhibitor derived from the C-terminal heptad repeat (CHR) region of the HIV-1 gp41 protein nih.govplos.orgresearchgate.netrsc.orgmdpi.comnih.govnih.gov. C34 itself functions by binding to the N-terminal heptad repeat (NHR) region of gp41, thereby disrupting the formation of the six-helix bundle (6-HB) structure essential for viral fusion with host cells mdpi.comnih.gov. This compound retains the core inhibitory mechanism of C34 but incorporates specific modifications to enhance its properties nih.govplos.orgmdpi.comresearchgate.netnih.govfrontiersin.org. Sequence analysis reveals that this compound differs from C34 at specific positions, with key changes aimed at improving its therapeutic potential nih.gov.

Chemical Modification Strategy: 3-Maleimimidopropionic Acid (MPA) Conjugation

A cornerstone of this compound's engineering is the covalent conjugation of 3-maleimimidopropionic acid (MPA) to the peptide backbone nih.govplos.orgresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orghiv.govfrontierbiotech.comasm.orgnatap.org. This modification is strategically introduced at a specific site on the peptide, typically the 13th lysine (B10760008) residue, which was substituted from the original serine residue in C34 nih.govresearchgate.netrsc.orgnih.gov. The MPA moiety contains a maleimide (B117702) group that readily reacts with free thiol groups, most notably the cysteine residue at position 34 (Cys34) of human serum albumin (HSA) nih.govplos.orgasm.orgaidsmap.com. This irreversible conjugation forms a stable 1:1 this compound-albumin conjugate nih.govplos.orgnih.govasm.org.

Rational Amino Acid Substitutions for Enhanced Properties

Beyond the MPA conjugation site, rational amino acid substitutions were implemented to further optimize this compound's performance.

The amino acid substitutions, in conjunction with the MPA modification and the inherent C34-derived sequence, contribute to this compound's potent antiviral activity. This compound effectively forms a stable α-helical conformation with the target gp41 sequence, thereby blocking the formation of the fusion-active six-helix bundle (6-HB) in a dominant-negative manner nih.govplos.orgmdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov. This mechanism efficiently inhibits HIV-1 Env-mediated cell membrane fusion and viral entry nih.govplos.orgnih.govfrontiersin.org. Furthermore, this compound demonstrates broad-spectrum activity against various HIV-1 subtypes and variants, including those resistant to enfuvirtide (B549319) (T20) nih.govplos.orgnih.govnih.govfrontiersin.orgnih.gov.

Innovative Strategies for Prolonged Systemic Persistence

The primary innovative strategy for achieving prolonged systemic persistence in this compound is its covalent conjugation to human serum albumin (HSA) nih.govplos.orgresearchgate.netrsc.orgnih.govmdpi.comfrontiersin.orghiv.govasm.orgnatap.orgaidsmap.comnih.govpatsnap.commdpi.comacs.orgnih.govresearchgate.netnih.gov. Serum albumin is the most abundant protein in human plasma, with a natural half-life of approximately 19-20 days in humans mdpi.comnih.gov. By irreversibly linking this compound to HSA via the MPA group, the peptide's circulating half-life is dramatically extended. Preclinical studies demonstrated a significant increase in half-life from approximately 1.67 hours to 25.8 hours in rats and from 10.89 hours to 102.4 hours in monkeys nih.govplos.org. In humans, the plasma half-life of this compound has been reported to be around 10-13 days, enabling less frequent dosing regimens, such as once-weekly administration hiv.govaidsmap.comnih.govresearchgate.netnih.gov. This extended persistence reduces the need for daily injections, improving patient compliance and therapeutic convenience.

Data Tables

Table 1: Key Peptide Modifications and Their Intended Effects in this compound

| Modification/Substitution | Location/Type | Intended Effect | Reference(s) |

| C34 Derivation | Core peptide sequence | Basis for fusion inhibition mechanism | nih.govplos.orgresearchgate.netrsc.orgmdpi.comnih.govnih.gov |

| 3-Maleimimidopropionic Acid (MPA) | Covalently attached to Lysine-13 | Enables irreversible conjugation to Serum Albumin (HSA) | nih.govplos.orgresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orghiv.govfrontierbiotech.comasm.orgnatap.org |

| Glutamic Acid (E) | Substitution at two non-binding residues | Improved peptide solubility and stability | nih.govrsc.org |

| Glutamic Acid (E) | Substitution at two non-binding residues | Contribution to enhanced antiviral activity | nih.govrsc.org |

Table 2: Pharmacokinetic Enhancement through Albumin Conjugation

| Species | Original Peptide Half-life | This compound-Albumin Conjugate Half-life | Fold Increase | Reference(s) |

| Rats | 1.67 hours | 25.8 hours | ~15.4x | nih.govplos.org |

| Monkeys | 10.89 hours | 102.4 hours | ~9.4x | nih.govplos.org |

| Humans | N/A (short peptide half-life) | 10-13 days | N/A | hiv.govaidsmap.comnih.govresearchgate.netnih.gov |

Compound List

this compound (ABT)

C34

Enfuvirtide (T20, Fuzeon)

Human Serum Albumin (HSA)

3-Maleimimidopropionic Acid (MPA)

HIV-1 gp41

HIV-1 gp120

Human Immunodeficiency Virus type 1 (HIV-1)

Biophysical and Structural Characterization of Albuvirtide Interactions

Analysis of Alpha-Helical Conformation

The formation of stable alpha-helical structures is intrinsically linked to the mechanism of HIV-1 fusion inhibition. CD spectroscopy is a primary tool for assessing the secondary structure content of peptides and their complexes.

Circular Dichroism (CD) Spectroscopy of Albuvirtide and Target Complexes

Circular Dichroism spectroscopy was utilized to examine the conformational changes of this compound and related peptides when interacting with NHR-derived peptides, such as N36. CD spectra provide characteristic signals indicative of alpha-helical content, typically observed as double minima at approximately 208 nm and 222 nm.

Peptides Alone: In isolation, this compound (ABT), C34, and T20 peptides generally exhibit minimal alpha-helical content, as evidenced by the absence of a distinct minimum at 222 nm in their CD spectra plos.orgnih.gov.

Peptide-Target Complexes: Upon incubation with the NHR-derived peptide N36, both this compound and C34 demonstrated a significant induction of secondary alpha-helical structures. This was characterized by the appearance of the typical double minima at 208 nm and 222 nm in their respective CD spectra plos.orgnih.govplos.org. In contrast, T20 did not form a comparable alpha-helical complex with N36 plos.orgnih.gov.

| Peptide(s) | CD Spectrum Characteristic (208/222 nm) | Alpha-Helical Content Indication |

| ABT alone | No minimum at 222 nm | Minimal |

| C34 alone | No minimum at 222 nm | Minimal |

| T20 alone | No minimum at 222 nm | Minimal |

| ABT + N36 | Double minima at 208 and 222 nm | Significant formation |

| C34 + N36 | Double minima at 208 and 222 nm | Significant formation |

| T20 + N36 | No typical double minima | Not typical |

Formation of Secondary Alpha-Helical Structures upon Interaction with NHR-derived Peptides

The interaction between this compound and NHR-derived peptides, specifically N36, leads to the formation of stable alpha-helical structures. This observation is consistent with the proposed mechanism of fusion inhibition, where C-terminal heptad repeat (CHR) peptides like this compound bind to the NHR to form a stable six-helix bundle (6-HB) plos.orgnih.govresearchgate.net. Studies comparing this compound with C34 indicated that the ABT/N36 complex exhibited a relatively higher alpha-helicity compared to the C34/N36 complex plos.orgnih.gov. This enhanced helicity suggests a more stable interaction or a more effective formation of the inhibitory structure.

Thermostability Investigations of this compound-Target Complexes

The thermal stability of the peptide complexes provides further insight into the strength and nature of their interactions. Melting temperature (Tm) determination, typically monitored by CD spectroscopy at 222 nm, indicates the temperature at which the helical structure denatures.

Determination of Melting Temperatures (Tm)

Thermostability assays revealed differences in the stability of complexes formed by this compound and control peptides with N36. The Tm values reflect the stability of the formed alpha-helical structures.

The complex formed between C34 and N36 (C34/N36) exhibited a melting temperature (Tm) of approximately 54°C nih.gov.

The complex formed between this compound and N36 (ABT/N36) demonstrated a slightly improved thermal stability, with a Tm of approximately 56°C nih.gov.

For the T20/N36 mixture, a stable complex with a measurable Tm was not detected under the experimental conditions, consistent with its less effective formation of alpha-helical structures plos.orgnih.gov.

| Peptide Complex | Melting Temperature (Tm) |

| C34/N36 | 54°C |

| ABT/N36 | 56°C |

| T20/N36 | Undetectable |

High-Affinity Binding Interactions with NHR-derived Peptides

Isothermal Titration Calorimetry (ITC) is a sensitive technique used to quantify the thermodynamic parameters of molecular interactions, including binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS). It is particularly valuable for characterizing high-affinity interactions.

Isothermal Titration Calorimetry (ITC) for Interaction Quantification

ITC experiments were conducted to assess the binding interactions between this compound and NHR-derived peptides. These studies confirmed the specific binding of this compound to N36, demonstrating its capacity to form high-affinity interactions.

ITC assays showed that both this compound (ABT) and C34 could efficiently and specifically interact with the NHR-derived peptide N36 under the experimental conditions plos.orgnih.govresearchgate.netplos.org.

In contrast, T20 demonstrated a less efficient interaction with N36, as indicated by a lower binding affinity (higher Kd value) compared to ABT and C34 plos.orgnih.govresearchgate.netplos.org.

These findings collectively suggest that this compound maintains its structural integrity and functional capacity to engage with its NHR target, forming stable, alpha-helical interactions that are thermodynamically favorable, thereby contributing to its potent fusion inhibitory activity.

Antiviral Spectrum and Molecular Resistance Mechanisms

Broad-Spectrum Inhibitory Activity Against Diverse HIV-1 Subtypes

The high genetic variability of HIV-1, leading to numerous subtypes and circulating recombinant forms (CRFs), presents a challenge for antiviral drug development. Albuvirtide has demonstrated potent inhibitory activity across a wide array of these genetic variants.

This compound has shown potent inhibitory activity against major HIV-1 subtypes, including A, B, and C, which are predominant in global epidemics plos.orgresearchgate.netnih.govnih.govfrontiersin.orgplos.org. Furthermore, it is effective against specific recombinant forms circulating in China, such as CRF07_BC and CRF01_AE, as well as subtype B' plos.orgresearchgate.netnih.govnih.govfrontiersin.orgplos.org. In vitro studies have evaluated this compound against various clinical isolates, with reported half maximal inhibitory concentrations (IC50) demonstrating its broad spectrum of activity. For instance, this compound exhibited IC50 values against subtypes A, B, and C ranging from 2.92 nM to 27.41 nM plos.orgplos.org. Activity against prevalent Chinese strains like CRF07_BC, CRF01_AE, and subtype B' showed IC50 values between 5.21 nM and 9.46 nM plos.orgplos.org. This compound has also been shown to be active against 28 different clinical isolates of HIV-1 in China, with IC50 values ranging from 1.3 to 18.1 nmol/L nih.gov.

Table 1: Comparative In Vitro Activity of this compound (ABT) and Enfuvirtide (B549319) (T20) Against HIV-1 Subtypes and CRFs

| HIV-1 Subtype/Variant | This compound (ABT) IC50 (nM) | Enfuvirtide (T20) IC50 (nM) | Reference |

| Subtype A | 6.3 | 14.47 | plos.orgplos.org |

| Subtype B | 27.41 | 214.04 | plos.orgplos.org |

| Subtype C | 2.92 | 55.18 | plos.orgplos.org |

| CRF07_BC | 5.21 | 47.2 | plos.orgplos.org |

| CRF01_AE | 6.93 | 68.11 | plos.orgplos.org |

| Subtype B' | 9.46 | 19.49 | plos.orgplos.org |

Efficacy Against Enfuvirtide (T20)-Resistant HIV-1 Variants

This compound has demonstrated significant efficacy against HIV-1 variants that have acquired resistance to enfuvirtide (T-20), the first-generation fusion inhibitor. This activity is crucial for patients with limited treatment options due to prior drug resistance.

This compound exhibits potent inhibitory activity against HIV-1 strains that are resistant to T-20 plos.orgresearchgate.netnih.govnih.govfrontiersin.orgplos.orghiv.govfrontierbiotech.com. In vitro studies have shown that this compound can effectively inhibit variants carrying mutations known to confer T-20 resistance, such as the D36G mutation, where T-20's efficacy is reduced by 8.3-fold, while this compound's activity remains largely unchanged plos.org. Similarly, single or double mutations in gp41 that lead to high-level resistance and cross-resistance to T-20 and C34 (another fusion inhibitor) have shown only a mild impact on this compound's inhibitory capacity researchgate.netplos.org. For example, mutations like V38A or V38M single mutations and V38A/N42T double mutations, which confer significant resistance to T-20 and C34, are much less affected by this compound researchgate.net. Laboratory-selected HIV-1 strains resistant to T-20 with mutations at positions 36, 38, 42, and 43 have also been found to be sensitive to this compound frontierbiotech.com. These findings highlight this compound's superior activity profile compared to T-20, particularly against T-20-resistant viral populations.

Molecular Basis of Resistance to Fusion Inhibitors

Understanding the molecular mechanisms underlying resistance to fusion inhibitors is key to appreciating this compound's profile. Resistance to fusion inhibitors typically arises from mutations within the gp41 protein, specifically in the heptad repeat (HR) regions that are targeted by these drugs.

Mutations in the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of HIV-1 gp41 are known to confer resistance to peptide fusion inhibitors. For enfuvirtide (T-20), resistance is often associated with mutations in the NHR, particularly in residues targeted by the drug researchgate.net. Specific mutations such as D36G, V38A, V38M, N42T, and Q39R, N43K, E49A have been identified as conferring resistance to T-20 and other peptide fusion inhibitors researchgate.netplos.orgresearchgate.netasm.org. Mutations in the CHR, such as N126K, have also been identified as secondary mutations contributing to resistance researchgate.netasm.org. These alterations can affect the binding affinity of the inhibitor to gp41 or alter the conformational stability of the six-helix bundle (6-HB) structure, thereby reducing the drug's efficacy asm.org.

This compound is characterized by a high genetic barrier to resistance, meaning that multiple mutations are typically required to significantly reduce its antiviral activity. In vitro selection studies have shown that while resistance can be induced, it requires substantial mutational pressure. For example, in vitro selection of resistant viruses to this compound identified mutations such as Q40K, N126K, and K114I, which also conferred resistance to T-20, but this compound demonstrated a high resistance gene barrier, with a 159-fold decrease in sensitivity observed after 9 passages frontierbiotech.com.

Crucially, in clinical trials, such as the TALENT study, no gp41 resistance-associated mutations were detected in patients experiencing virologic failure while on this compound-containing regimens nih.govhiv.gov. This observation in a treatment-experienced population, where resistance is more likely to emerge, underscores this compound's robust resistance profile. The conserved nature of the hydrophobic pocket of gp41, which this compound targets, is thought to contribute to its broad activity and high genetic barrier to resistance nih.govmednexus.org. The ability of this compound to form a stable α-helical conformation with the target sequence and effectively block 6-HB formation, even in the presence of some resistance mutations that affect other fusion inhibitors, further supports its high genetic barrier plos.orgresearchgate.netnih.govnih.gov.

Compound List:

this compound (ABT)

Enfuvirtide (T-20, Fuzeon)

HIV-1 gp41

Lopinavir/ritonavir (LPV/r)

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

C34

Fostemsavir

Lenacapavir

Ainuovirine

Tenofovir (B777) disoproxil fumarate (B1241708) (TDF)

Lamivudine (3TC)

Efavirenz (EFV)

Nevirapine (NVP)

Bictegravir (BIC)

Emtricitabine (FTC)

Tenofovir alafenamide (TAF)

Dolutegravir (B560016) (DTG)

Abacavir (ABC)

Lack of Cross-Resistance to Conventional Antiretroviral Drug Classes

This compound, a peptide-based fusion inhibitor, targets the HIV-1 gp41 envelope protein, a critical component for viral entry into host cells hiv.govpatsnap.comnih.govnih.gov. This distinct mechanism of action, which prevents the formation of the six-helix bundle (6-HB) required for viral and cellular membrane fusion, positions this compound as a valuable agent, particularly in the context of viral strains that have developed resistance to other antiretroviral drug classes hiv.govpatsnap.comnih.gov. Research indicates that this compound demonstrates potent activity against a broad spectrum of HIV-1 isolates, including those resistant to enfuvirtide (T20), the only other approved fusion inhibitor hiv.govnih.govnih.govfrontierbiotech.commednexus.orgresearchgate.net.

In vitro studies have specifically shown that laboratory HIV-1 strains exhibiting resistance mutations to T20, such as those located at positions 36, 38, 42, and 43 within gp41, remain sensitive to this compound frontierbiotech.com. Further investigations highlight that this compound possesses a higher genetic barrier to drug resistance compared to enfuvirtide nih.govmednexus.org. This characteristic is crucial for maintaining long-term viral suppression, especially in treatment-experienced individuals. The TALENT Phase 3 trial, which evaluated this compound in combination with lopinavir/ritonavir against a standard regimen of lopinavir/ritonavir plus two NRTIs in patients with a history of treatment failure and resistance to multiple drug classes, supports this hiv.govfrontierbiotech.comlife4me.plusi-base.info. The study enrolled participants with HIV resistant to at least one drug from at least three different antiretroviral classes, underscoring this compound's utility in managing multidrug-resistant HIV hiv.gov. The drug's unique target and mechanism of action contribute to minimizing the likelihood of cross-resistance, thereby preserving its efficacy even when the virus has acquired resistance to other antiretroviral drug classes patsnap.com. Consequently, this compound is indicated for treatment-experienced patients experiencing viral replication despite ongoing antiretroviral therapy frontierbiotech.comfrontierbiotech.com.

Molecular Characterization of Mutations Affecting this compound Activity

This compound functions by binding to the HIV-1 gp41 envelope protein, specifically inhibiting the conformational changes that lead to the formation of the six-helix bundle (6-HB), a prerequisite for viral-host cell membrane fusion hiv.govpatsnap.comnih.govnih.gov. The molecular characterization of mutations affecting this compound's activity has primarily focused on the gp41 protein. Clinical trial data from the TALENT study have provided significant insights into this compound's resistance profile. In an interim analysis of this Phase 3 trial, researchers assessed patients who experienced virological failure (HIV-1 RNA >400 copies/mL) while receiving this compound. Notably, among these patients, no gp41 resistance-associated mutations were detected hiv.govnih.govmednexus.org. Specifically, in a subset of five patients with viral load exceeding 400 copies/mL at weeks 24 and 48, no gp41 resistance mutations emerged after baseline nih.govmednexus.org. This observation suggests a high genetic barrier to resistance for this compound nih.govfrontierbiotech.commednexus.org.

Further in vitro studies have corroborated these findings. In vitro selection experiments indicate that this compound exhibits a high resistance gene barrier frontierbiotech.com. Moreover, specific mutations known to confer resistance to enfuvirtide (T20) have been evaluated for their impact on this compound activity. For instance, single mutations such as V38A or V38M, and double mutations like V38A/N42T in gp41, which confer high-fold resistance changes to T20 and C34, demonstrate only mild effects on this compound's activity researchgate.net. Similarly, laboratory HIV-1 strains resistant to T20 due to mutations in the 36, 38, 42, and 43 sites have shown sensitivity to this compound in in vitro assays frontierbiotech.comresearchgate.net. The conserved nature of the gp41 hydrophobic pocket, a key binding site for this compound, is believed to contribute to the drug's potent activity and high genetic barrier against resistance mednexus.org.

Data Tables

Table 1: In Vitro Activity of this compound Against T20-Resistant HIV-1 gp41 Variants

| gp41 Mutation(s) | Impact on T20 Activity | Impact on this compound Activity | Source |

| V38A | High resistance | Mild resistance | researchgate.net |

| V38M | High resistance | Mild resistance | researchgate.net |

| V38A/N42T | High resistance | Mild resistance | researchgate.net |

| Mutations at sites 36, 38, 42, 43 | Resistance | Sensitivity | frontierbiotech.com |

Table 2: Detection of gp41 Resistance Mutations in Patients with Virological Failure on this compound (TALENT Study)

| Study Phase | Patient Group | Viral Load Status (HIV-1 RNA) | Follow-up Time | gp41 Resistance Mutations Detected | Source |

| Phase 3 | This compound Group | >400 copies/mL | Weeks 24 & 48 | None | hiv.govnih.govmednexus.org |

| Phase 3 | This compound Group | >400 copies/mL | Weeks 24 & 48 | None | frontierbiotech.com |

| Phase 3 | This compound Group | >400 copies/mL | Weeks 24 & 48 | None | hiv.govnih.govmednexus.org |

Pharmacological Innovations: Albumin Binding Strategy

Mechanism of Irreversible Covalent Conjugation with Human Serum Albumin (HSA)

The cornerstone of Albuvirtide's long-acting nature lies in its ability to form a stable, irreversible covalent bond with endogenous HSA. This conjugation is a deliberately engineered feature of the drug's molecular design.

Role of Maleimide-Thiol Reaction in Conjugate Formation

This compound is a synthetic peptide modified with a 3-maleimidopropionic acid (MPA) group. researchgate.net This maleimide (B117702) moiety is highly reactive towards thiol groups, such as the one present on the free cysteine residue (Cys34) of human serum albumin. researchgate.net The chemical reaction between the maleimide group of this compound and the thiol group of HSA is a Michael addition reaction, which results in the formation of a stable thioether bond. researchgate.netplos.org This reaction is rapid and irreversible under physiological conditions, ensuring a permanent linkage between the drug and the albumin protein upon administration. researchgate.netresearchgate.net

1:1 Molecular Ratio of this compound-Albumin Conjugates

The design of this compound allows for a specific and controlled conjugation with HSA, resulting in a 1:1 molecular ratio of the this compound-albumin conjugate. researchgate.netresearchgate.net This precise stoichiometry is crucial for maintaining the biological activity of the peptide. The linkage site on the this compound peptide was carefully selected to ensure that the conjugation to the much larger albumin molecule does not sterically hinder the peptide's ability to interact with its viral target, the gp41 protein of HIV-1. researchgate.net

Biophysical Implications of HSA Conjugation

The covalent attachment of this compound to HSA has profound biophysical implications that directly contribute to its enhanced therapeutic potential.

Enhanced Stability of the Peptide Component

Beyond simply extending its half-life, the conjugation to HSA enhances the intrinsic stability of the this compound peptide. Circular dichroism (CD) studies have demonstrated that this compound, in contrast to the first-generation fusion inhibitor Enfuvirtide (B549319) (T20), can form a stable α-helical conformation when interacting with its target sequence on gp41. plos.org This inherent conformational stability is crucial for its mechanism of action, which involves disrupting the formation of the six-helix bundle (6-HB) necessary for viral fusion. plos.orgnih.gov The stable structure of the this compound-HSA conjugate contributes to its potent antiviral activity.

Prolongation of Systemic Persistence via Albumin Binding

The most significant consequence of HSA conjugation is the dramatic extension of this compound's systemic persistence. Unconjugated peptides are typically cleared rapidly from circulation. However, by attaching to HSA, which has a long half-life of approximately 19 days in humans, this compound effectively "borrows" this longevity. researchgate.net Preclinical studies have provided compelling evidence of this prolonged half-life.

Table 1: Comparative in vivo Half-Life of this compound

| Species | Half-Life (Unconjugated) | Half-Life (HSA-Conjugated) | Fold Increase |

|---|---|---|---|

| Rats | 1.67 hours | 25.8 hours | ~15.5 |

| Monkeys | 10.89 hours | 102.4 hours | ~9.4 |

| Humans | - | 11-12 days | - |

Data sourced from preclinical and clinical studies. researchgate.netnih.gov

This extended half-life is the basis for this compound's long-acting profile, allowing for less frequent dosing compared to earlier fusion inhibitors like Enfuvirtide, which requires twice-daily injections. researchgate.net

Preclinical in vitro and in vivo Mechanistic Evaluations of Antiviral Activity of Conjugates

Extensive preclinical evaluations have been conducted to assess the antiviral activity of the this compound-albumin conjugate and to elucidate its mechanism of action. These studies have consistently demonstrated its potent and broad-spectrum efficacy against HIV-1.

The primary mechanism of action of this compound is the inhibition of HIV-1 entry into host cells. It achieves this by binding to the N-terminal heptad repeat (NHR or HR1) of the viral gp41 protein, thereby preventing the conformational changes required for the formation of the fusion-active six-helix bundle (6-HB). plos.orgnih.gov By blocking 6-HB formation, this compound effectively halts the fusion of the viral and cellular membranes. plos.orgnih.gov

In vitro studies have shown that the this compound-HSA conjugate retains potent antiviral activity against a wide range of HIV-1 subtypes, including those that are resistant to other antiretroviral drugs, such as Enfuvirtide. researchgate.netplos.org

Table 2: Comparative in vitro Antiviral Activity (IC₅₀) of this compound and Other Fusion Inhibitors

| HIV-1 Strain/Subtype | This compound (nM) | Enfuvirtide (T20) (nM) | C34 (nM) |

|---|---|---|---|

| Subtype A (mean) | 6.3 | 14.47 | - |

| Subtype B (mean) | 27.41 | 214.04 | - |

| Subtype C (mean) | 2.92 | 55.18 | - |

| HIV-1HXB2 (Cell-Cell Fusion) | 1.27 | 56.22 | 3.86 |

| T20-Resistant Variants | Effective | High Resistance | Cross-Resistance |

IC₅₀ values represent the concentration required to inhibit 50% of viral activity. Data compiled from multiple in vitro studies. plos.orgnih.gov

As shown in the table, this compound demonstrates superior potency compared to Enfuvirtide across various subtypes and is notably effective against Enfuvirtide-resistant strains. plos.org In vivo preclinical studies in animal models, such as SCID-huThy/Liv mice, have further confirmed the potent anti-HIV efficacy of this compound. researchgate.net These comprehensive preclinical evaluations have provided a strong foundation for the clinical development and approval of this compound as a significant addition to the antiretroviral armamentarium.

Inhibition of HIV-1 Env-Mediated Cell-Cell Membrane Fusion

This compound's primary mechanism of action is the inhibition of HIV-1 entry into host cells, a critical step in the viral lifecycle. bioworld.com It belongs to the class of antiretroviral drugs known as fusion inhibitors. hiv.gov The process of viral entry is mediated by the HIV-1 envelope glycoprotein (B1211001) (Env) complex, which is composed of the surface subunit gp120 and the transmembrane subunit gp41. nih.govnih.gov Fusion begins when gp120 binds to the CD4 receptor and a co-receptor (either CCR5 or CXCR4) on the surface of a host T-cell. bioworld.com This binding triggers a series of conformational changes in gp41. nih.gov

The gp41 subunit contains two key domains known as the N-terminal heptad repeat (NHR) and the C-terminal heptad repeat (CHR). nih.gov Following receptor binding, gp41 unfolds, inserting its fusion peptide into the host cell membrane. Subsequently, it refolds into a highly stable, hairpin-like structure called a six-helix bundle (6-HB). hiv.govnih.gov The formation of this 6-HB is the driving force that brings the viral and cellular membranes into close proximity, facilitating their fusion and allowing the viral capsid to enter the host cell's cytoplasm. hiv.govnih.gov

This compound, a synthetic peptide derived from a segment of the gp41 CHR, effectively disrupts this process. bioworld.comnih.gov It competitively binds to the gp41 NHR domain during its transient, pre-fusion state. bioworld.com This action physically obstructs the interaction between the NHR and CHR domains, thereby preventing the formation of the fusion-active 6-HB in a dominant-negative manner. nih.gov By blocking this critical refolding step, this compound halts the fusion of the viral envelope with the host cell membrane, effectively preventing viral entry. bioworld.comnih.gov

Research demonstrates that this compound can form a stable α-helical conformation with its target sequence and potently inhibits gp41-mediated cell-cell fusion. hiv.govnih.gov Its inhibitory activity is significant, with studies showing broad effectiveness against various HIV-1 subtypes, including those that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide (T20). nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of this compound

| Activity Metric | Virus Panel | Concentration Range (nmol/L) | Reference |

| IC₅₀ | Broad-spectrum anti-HIV-1 activity | 0.5 - 5.0 | nih.gov |

| IC₅₀ | 28 different clinical isolates in China | 1.3 - 18.1 | nih.gov |

Evaluation in Mechanistic Animal Models (e.g., SCID-hu Thy/Liv mice) for Viral Activity Pathways

The evaluation of novel antiretroviral agents relies on robust preclinical animal models that can accurately reflect human pathophysiology. The SCID-hu Thy/Liv mouse is a key small-animal model specifically developed for the in vivo study of HIV-1 infection and the preclinical assessment of antiviral compounds. nih.govplos.org This model is created by implanting human fetal thymus and liver tissue into a severe combined immunodeficient (SCID) mouse. The implant develops into a functional human thymus-like organ that supports the differentiation of human T-cells and can be productively infected with HIV-1. plos.org

The SCID-hu Thy/Liv model allows for the direct study of viral activity and its response to therapeutic intervention in a human lymphoid tissue environment. plos.org Standardized endpoint analyses are used to quantify the antiviral effect, including:

Viral Load: Measured by quantifying cell-associated HIV-1 p24 antigen via ELISA and HIV-1 RNA levels. nih.gov

Proviral DNA: Detected using polymerase chain reaction (PCR) to measure the presence of viral genomes integrated into the host cells. nih.gov

Thymocyte Depletion: Assessed using flow cytometry to measure the loss of CD4+ T-cells, a primary pathogenic effect of HIV-1 infection. nih.govplos.org

This model has been validated with multiple classes of licensed antiretrovirals and is considered a valuable platform for direct, head-to-head comparisons of drug potency and for predicting clinical efficacy in humans. plos.org

While specific studies detailing the evaluation of this compound in the SCID-hu Thy/Liv model were not identified in the search results, in vivo studies in humans have demonstrated its potent viral suppression. Early clinical trials showed a clear correlation between this compound plasma concentrations and a decrease in HIV viral load. bioworld.com In a phase 2 study, once-weekly administration of this compound in combination with lopinavir/ritonavir resulted in a mean viral load decrease of 2.2 log₁₀ copies/mL, with 56% of subjects achieving an HIV-1 RNA level below 50 copies/mL. nih.gov These findings of significant in vivo viral suppression are consistent with the types of positive outcomes expected from testing in a validated preclinical model like the SCID-hu Thy/Liv mouse.

Cellular and Immunological Impact: Mechanistic Investigations

Influence on Host Cell Apoptosis and Autophagy Pathways

Albuvirtide has been observed to interact with and modulate fundamental cellular processes such as apoptosis and autophagy, which are often dysregulated during HIV infection.

A key aspect of HIV-1 pathogenesis is the widespread death of CD4+ T cells, which occurs not only in infected cells but also in uninfected "bystander" cells. This bystander apoptosis is largely mediated by the HIV-1 envelope glycoprotein (B1211001) (Env). nih.gov The fusogenic activity of the gp41 subunit of Env has been directly linked to the induction of apoptosis. nih.govnih.gov Fusion inhibitors, a class of antiretrovirals to which this compound belongs, are uniquely positioned to interfere with this process. By binding to gp41, these inhibitors block the conformational changes necessary for membrane fusion, thereby preventing a critical trigger for apoptosis. nih.govpatsnap.comnih.gov

Studies have demonstrated that fusion inhibitors can inhibit bystander apoptosis induced by the Env glycoprotein. nih.gov Research on this compound aligns with these findings, suggesting its role in enhancing immune function is partly due to its ability to decrease cell apoptosis. frontiersin.orgnih.govnih.gov In a clinical study involving immunological non-responders (INRs), treatment with this compound was associated with a reduction in apoptotic CD4+ T cells. nih.gov Specifically, in patients showing a satisfactory immune response to this compound, the proportion of apoptotic naïve CD4+ T cells (caspase 3+CD45RA+CD31+CD4+) was significantly lower. frontiersin.orgnih.gov This suggests that this compound helps preserve the crucial naïve T-cell pool by mitigating Env-mediated apoptotic signals, contributing to better immune reconstitution. nih.gov

Autophagy is a cellular housekeeping process that degrades and recycles cellular components to maintain homeostasis and plays a complex role in viral infections. nih.govmdpi.com HIV-1 has a multifaceted relationship with autophagy; it can be inhibited by the process, but the virus has also evolved mechanisms to evade or even exploit it. nih.govmdpi.com The HIV-1 Env protein, for instance, can trigger autophagy in bystander CD4+ T cells, a process that can lead to their death. mdpi.com Conversely, other viral proteins like Nef can block autophagy to facilitate viral persistence. mdpi.comnih.gov

While direct studies on this compound's effect on autophagy are emerging, evidence from similar fusion inhibitors provides a strong basis for its mechanism. frontiersin.org Fusion inhibitors with amino acid sequences comparable to this compound, such as T20 and C34, have been shown to prevent Env-mediated cellular autophagy. frontiersin.org By blocking the interaction between Env and the host cell, this compound likely interferes with the signaling cascade that leads to autophagy induction in bystander cells. This modulation may prevent the autophagic cell death observed in uninfected T-cells, further contributing to the preservation of the CD4+ T-cell population.

Mechanistic Basis of Immune Cell Functionality Modulation

This compound's impact on immune reconstitution, particularly in patients who have failed to recover CD4+ T-cell counts despite viral suppression, points to mechanisms beyond simple antiviral activity. nih.govresearchgate.net

The progressive depletion of CD4+ T lymphocytes is the hallmark of HIV/AIDS. mdpi.com Effective antiretroviral therapy aims to halt this decline and facilitate immune recovery. This compound has demonstrated a significant ability to increase CD4+ T-cell counts. frontiersin.orgnih.gov Its mechanism appears to be particularly beneficial for specific T-cell subsets that are critical for long-term immune health.

Clinical investigations have revealed that this compound treatment leads to a notable recovery of naïve CD4+ T cells. frontiersin.orgnih.gov Naïve T cells are essential for responding to new pathogens and for replenishing the pool of memory T cells. nih.gov In immunological non-responders treated with this compound, a significant increase in naïve CD4+ T cells was observed, which correlated with a satisfactory immune response. frontiersin.orgnih.gov The preservation and recovery of these cells are attributed to this compound's ability to reduce their apoptosis. frontiersin.orgnih.gov By protecting this vital T-cell subset, this compound supports the foundational integrity of the T-cell compartment, allowing for a more robust and diverse immune system.

Immune reconstitution in HIV-infected individuals is a complex process that is not always achieved even with successful viral suppression. frontiersin.org A subset of patients, known as immunological non-responders (INRs), fail to restore adequate CD4+ T-cell counts. nih.gov this compound has shown particular promise in this population, suggesting it possesses properties that actively enhance immune recovery. frontiersin.orgnih.govresearchgate.net

The primary mechanism for this enhanced reconstitution is a significant and sustained increase in CD4+ T-cell counts. frontiersin.orgnih.gov In a prospective study, INRs treated with an this compound-intensified regimen showed a median increase of 45 cells/µL in their CD4+ T-cell count at week 12, compared to a decrease in the control group. frontiersin.orgnih.gov This effect was sustained even after discontinuation of the drug. frontiersin.orgnih.gov This enhancement of immune function is thought to result from a combination of factors: its primary antiviral effect, an increase in thymic cell output, and a marked decrease in T-cell apoptosis. frontiersin.orgnih.gov By simultaneously blocking viral entry and protecting key immune cells from destruction, this compound facilitates a more favorable environment for the immune system to rebuild itself. frontiersin.orgnih.gov

Research Findings on this compound's Impact on Immune Reconstitution

| Study Parameter | This compound Intensive Group | Control Group | P-value | Reference |

|---|---|---|---|---|

| Change in CD4+ T-cell count from baseline at Week 12 | +45 cells/µL | -5 cells/µL | p<0.001 | frontiersin.orgnih.gov |

| Change in CD4+ T-cell count from baseline at Week 24 | +55 cells/µL | -5 cells/µL | p=0.012 | frontiersin.orgnih.gov |

Research Findings on this compound's Impact on Apoptosis

| Patient Group | Observation | Significance | Reference |

|---|---|---|---|

| Satisfactory Immune Response (sIR) to this compound | Proportion of apoptotic naïve CD4+ T cells (caspase 3+) was significantly lower. | Suggests this compound reduces cell apoptosis, aiding immune reconstitution. | frontiersin.orgnih.gov |

| Unsatisfactory Immune Response (uIR) to this compound | Naïve CD4+ T cell amounts were lowest. | Highlights the importance of preserving the naïve T-cell pool for immune recovery. | frontiersin.orgnih.gov |

Future Directions in Albuvirtide Research and Peptide Antiviral Development

Design and Synthesis of Next-Generation Peptide Analogues

The quest for improved long-acting HIV fusion inhibitors continues, with a focus on creating next-generation analogues of Albuvirtide. Research efforts are directed at designing peptides with enhanced pharmacokinetic profiles and more potent antiviral activity. One approach involves modifying the peptide sequence to improve its binding affinity and stability. For instance, researchers have developed a peptide, FB006, by replacing three residues of the parent peptide C34 that are not involved in target binding with lysine (B10760008) and glutamic acid to enhance solubility and antiviral activity. nih.gov This modified peptide serves as a foundation for further chemical modifications, such as the addition of 3-maleimidopropionic acid (MPA), which allows for conjugation to serum albumin. nih.gov

Another strategy involves creating multifunctional domains within the peptides. By incorporating both a pocket-binding domain (PBD) and a lipid-binding domain (LBD), researchers have designed peptides with significantly increased anti-HIV-1 activity. nih.gov These engineered peptides can more effectively block the formation of the gp41 six-helix bundle, a critical step in viral fusion. nih.gov The goal is to develop analogues that not only have a prolonged half-life but also exhibit potent activity against a wide range of HIV-1 strains, including those resistant to existing fusion inhibitors like enfuvirtide (B549319). nih.gov

Exploration of Synergistic Molecular Interactions with Other Antiviral Classes

Combining this compound with other classes of antiretroviral drugs is a key strategy to enhance treatment efficacy and combat drug resistance. hiv.govnih.gov Clinical studies have already demonstrated the non-inferiority of this compound combined with lopinavir/ritonavir (LPV/r) compared to standard second-line therapies in treatment-experienced patients. nih.govprnewswire.comnih.gov The TALENT study, a phase 3 clinical trial, showed that 80.4% of patients in the this compound group achieved HIV-1 RNA levels below 50 copies/mL at 48 weeks, compared to 66.0% in the control group. prnewswire.com

Future research will explore synergies with a broader range of antivirals. Studies have shown little to no significant drug-drug interaction between this compound and lopinavir/ritonavir. hiv.govnih.gov There is also interest in combining this compound with newer integrase inhibitors like dolutegravir (B560016). nih.gov A retrospective study of hospitalized patients treated with this compound plus dolutegravir showed a significant decrease in HIV-1 RNA levels and an increase in CD4+ T-cell counts. nih.govresearchgate.net Understanding the molecular basis of these synergistic interactions is crucial. For example, the synergy between fusion inhibitors and co-receptor antagonists can be influenced by factors such as the binding strength of the inhibitor to its target and the density of co-receptors on host cells. asbmb.org Systematic screening of drug pairs can identify novel synergistic combinations that target different steps of the HIV life cycle. nih.gov

| Drug Class | Example Compound(s) | Rationale for Combination with this compound |

| Protease Inhibitors | Lopinavir/ritonavir | Demonstrated non-inferiority and good safety profile in clinical trials. nih.govprnewswire.comnih.gov |

| Integrase Inhibitors | Dolutegravir | Potential for a potent and well-tolerated regimen, especially for hospitalized patients. nih.govresearchgate.net |

| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Tenofovir (B777), Lamivudine | Standard components of many ART regimens; exploring NRTI-sparing regimens with this compound is a key research area. nih.govmdpi.com |

| Co-receptor Antagonists | Maraviroc | Potential for synergistic effects by targeting different stages of viral entry. asbmb.org |

Development of Advanced Peptide Delivery Systems and Modifications Beyond Albumin Conjugation

While the conjugation of this compound to human serum albumin has successfully extended its half-life, researchers are exploring other advanced delivery systems and modifications to further improve the pharmacokinetic properties of antiviral peptides. patsnap.comnih.gov The goal is to develop formulations that allow for even less frequent dosing, such as monthly or longer intervals, which could significantly improve patient adherence and quality of life. aidsmap.com

Polyethylene (B3416737) Glycol (PEG)ylation, Lipidation, Glycosylation, Cholesterol Modification

Several chemical modification strategies are being investigated to enhance the therapeutic potential of antiviral peptides:

Polyethylene Glycol (PEG)ylation: This process involves attaching polyethylene glycol (PEG) chains to a peptide. nih.govmdpi.com PEGylation can increase the peptide's size, protecting it from kidney filtration and enzymatic degradation, thereby prolonging its circulation time. nih.gov However, the site and size of the PEG chain are critical, as improper modification can reduce the peptide's antiviral activity. nih.gov

Lipidation: Attaching lipid moieties to peptides can enhance their binding to plasma proteins like albumin and improve their pharmacokinetic profile. nih.gov This strategy has been successfully used in other therapeutic peptides. nih.gov

Glycosylation: The addition of sugar molecules to a peptide can improve its stability and solubility. mdpi.com However, the impact of glycosylation on antiviral activity can be peptide-specific and requires careful optimization. mdpi.com

Cholesterol Modification: Modifying peptides with cholesterol is another approach to extend their half-life. nih.gov

These modifications aim to create peptide-based drugs with superior in vivo efficacy and more convenient dosing schedules.

Computational Drug Design and in silico Modeling for Further Optimization

Computer-aided drug design (CADD) and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new antiviral agents, including next-generation this compound analogues. nih.govrjpbr.comnih.govmdpi.com These computational methods allow researchers to:

Predict Interactions: Model the interaction between a peptide inhibitor and its viral target, such as the gp41 protein, to understand the binding mechanism at a molecular level. nih.govfrontiersin.org

Virtual Screening: Screen large libraries of virtual compounds to identify potential new inhibitors with desired properties. nih.gov

Optimize Lead Compounds: Refine the structure of promising peptide candidates to improve their binding affinity, selectivity, and pharmacokinetic properties. frontiersin.org

Predict Drug Resistance: Simulate the impact of viral mutations on drug efficacy to anticipate and overcome potential resistance mechanisms. nih.gov

By combining techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, scientists can rationally design more potent and durable peptide inhibitors. nih.govfrontiersin.org

Basic Science Research into Long-Term Host-Pathogen-Inhibitor Dynamics

Understanding the long-term interplay between the host immune system, HIV, and antiviral inhibitors is critical for developing curative strategies. jci.orgnih.gov Even with effective antiretroviral therapy (ART) that suppresses viral replication, a latent reservoir of HIV-infected cells persists, preventing the eradication of the virus. nih.gov

Future research will focus on several key areas:

Viral Reservoir Dynamics: Investigating how the population of HIV-infected cells changes over years of therapy. Studies show a progressive enrichment of defective proviruses over time. nih.gov

Immune Activation: Examining the persistent immune activation and inflammation observed in patients on long-term ART and its contribution to long-term morbidity. nih.govmdpi.com

Host-Directed Therapies: Exploring therapies that target host factors rather than viral proteins, which may reduce the likelihood of drug resistance. mdpi.com

Post-Treatment Control: Studying the characteristics of "post-treatment controllers," individuals who maintain viral suppression after stopping ART, to understand the mechanisms of natural HIV control. harvard.edu

This basic research will provide crucial insights into HIV persistence and inform the development of novel strategies aimed at a functional cure.

Novel Therapeutic Targets and Strategies in HIV Entry Inhibition

The process of HIV entry into host cells is a multi-step cascade, offering several targets for therapeutic intervention. nih.gov While this compound targets the fusion step mediated by gp41, research is ongoing to identify and exploit other targets in the entry pathway. nih.govresearchgate.net

Novel strategies include:

Targeting Different gp41 Domains: Developing inhibitors that bind to different regions of gp41, such as the pocket-binding domain, to prevent conformational changes required for fusion. nih.gov

CD4 Attachment Inhibitors: Creating molecules that block the initial attachment of the virus to the CD4 receptor on T-cells. delveinsight.com

Co-receptor Antagonists: Developing new antagonists for the CCR5 and CXCR4 co-receptors, which are necessary for viral entry after CD4 binding. nih.gov

Broadly Neutralizing Antibodies (bNAbs): Engineering antibodies that can recognize and neutralize a wide range of HIV strains. These are being explored for both treatment and prevention. aidsmap.com

The development of new entry inhibitors with diverse mechanisms of action is essential for constructing more robust and resilient combination therapies, particularly for individuals with multidrug-resistant HIV. researchgate.net

Q & A

Q. What is the molecular mechanism of Albuvirtide’s interaction with HIV-1 gp41, and how does this inform experimental design for in vitro antiviral activity assays?

this compound binds to the HIV-1 gp41 subunit, inhibiting viral fusion with host cells. To evaluate its efficacy, researchers typically design pseudotyped virus neutralization assays using TZM-bl cells, measuring luminescence-based reporter gene activity to quantify viral entry inhibition. Dose-response curves (e.g., IC50) should be calculated with nonlinear regression models, and control groups must include established fusion inhibitors (e.g., T20) for comparative validation .

Q. What metrics are critical for assessing this compound’s pharmacokinetic (PK) profile in preclinical studies, and how should sampling schedules be optimized?

Key PK parameters include:

- AUC0–∞ (area under the plasma concentration-time curve)

- Cmax (peak plasma concentration)

- t1/2 (elimination half-life) Sampling schedules must align with this compound’s long-acting properties, with frequent early sampling (e.g., 0–48 hours post-dose) and extended intervals (e.g., weekly) to capture its slow-release profile. LC-MS/MS is recommended for quantification due to its high sensitivity in peptide detection .

Q. How do researchers address variability in antiviral efficacy data across different HIV-1 clades in this compound studies?

Clade-specific variability necessitates genotypic and phenotypic resistance testing. For example, the TALENT trial (NCT02369965) used genetic sequence analysis of gp41 to identify clade-specific mutations (e.g., gp41 HR1 polymorphisms) and correlated these with fold-changes in IC50. Researchers should stratify in vitro data by clade (e.g., CRF07_BC vs. CRF01_AE) and validate findings in primary CD4<sup>+</sup> T-cell models .

Advanced Research Questions

Q. What methodological considerations are essential for designing non-inferiority trials comparing this compound to existing antiretroviral regimens?

- Non-inferiority margin : Defined using historical data (e.g., 12% margin in the TALENT trial).

- Endpoint selection : Primary endpoints often include HIV-1 RNA <50 copies/mL at Week 47.

- Statistical power : Adjust for expected dropout rates (e.g., 15–20%) and use modified ITT (mITT) analysis.

- Control groups : Use regimens with high genetic barriers (e.g., dolutegravir + TDF/FTC) to minimize confounding .

Q. How can conflicting data on this compound’s efficacy in ART-experienced vs. ART-naïve populations be reconciled?

Contradictions often arise from differences in baseline resistance profiles and immune recovery rates . For example, the TALENT trial reported 80.4% efficacy in ART-experienced patients, while ART-naïve cohorts showed reduced responses due to pre-existing CXCR4 tropism. Researchers should:

- Perform coreceptor tropism assays (e.g., Trofile™) at screening.

- Stratify analyses by baseline CD4<sup>+</sup> counts and viral tropism.

- Use multivariate regression to adjust for covariates like prior drug exposure .

Q. What strategies optimize this compound’s synergy with broadly neutralizing antibodies (bNAbs) in combination therapy studies?

- Sequential vs. concurrent administration : Preclinical data suggest this compound enhances bNAb binding by reducing viral diversity. Test staggered dosing in humanized mouse models.

- Endpoint design : Include latent reservoir reduction (via qVOA) and immune activation markers (e.g., sCD14).

- Statistical models : Use synergistic interaction indices (e.g., Loewe additivity model) to quantify combinatorial effects .

Q. How should researchers address this compound’s potential immunogenicity in long-term studies?

- Assay selection : Use anti-drug antibody (ADA) assays with electrochemiluminescence (ECL) to detect neutralizing antibodies.

- Sampling frequency : Monitor ADA at baseline, Week 24, and Week 48.

- Clinical relevance : Correlate ADA titers with PK deviations (e.g., reduced Ctrough) and virologic failure .

Data Reporting and Ethical Compliance

Q. What are the minimum data requirements for publishing this compound-related clinical trial results in alignment with ARRIVE 2.0 guidelines?

- Experimental procedures : Detailed dosing schedules, inclusion/exclusion criteria, and randomization methods.

- Results : Report mean ± SD for virologic outcomes, 95% confidence intervals for efficacy estimates, and p-values adjusted for multiplicity.

- Ethics : Declare IRB approvals and participant consent processes (e.g., NCT02369965’s ethics committee ID) .

Q. How should contradictory in vitro and in vivo data on this compound’s resistance profile be analyzed?

- In vitro : Use site-directed mutagenesis to validate gp41 mutations (e.g., V38A/N42T).

- In vivo : Perform deep sequencing of plasma HIV-1 RNA to detect minority variants.

- Analysis : Apply Fisher’s exact test to compare mutation frequencies between responders and non-responders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.